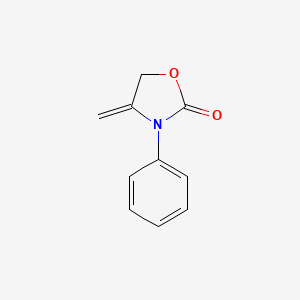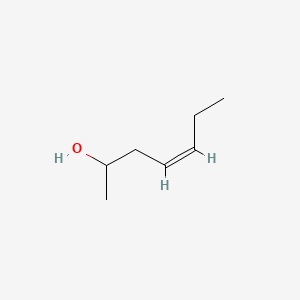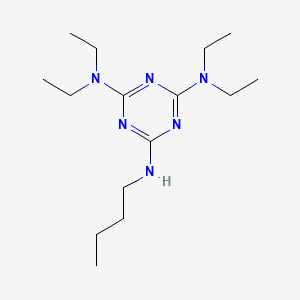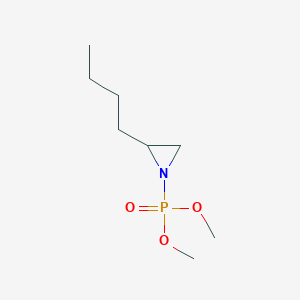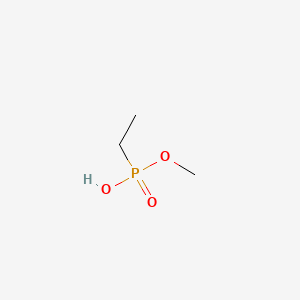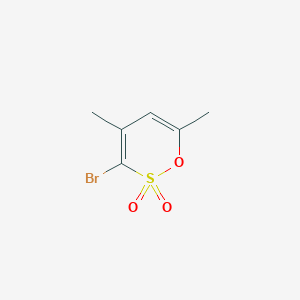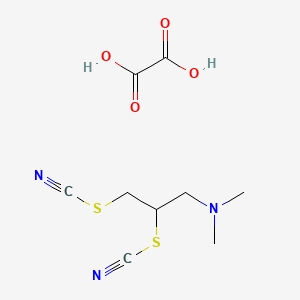
((Dimethylamino)methyl)ethylene thiocyanate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Dimethylamino)methyl)ethylene thiocyanate oxalate is an organic compound that contains both thiocyanate and oxalate functional groups
Preparation Methods
The synthesis of ((Dimethylamino)methyl)ethylene thiocyanate oxalate can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with ethylene thiocyanate in the presence of an oxalic acid catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
((Dimethylamino)methyl)ethylene thiocyanate oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocyanate group can lead to the formation of sulfonates, while reduction can yield thiols.
Scientific Research Applications
((Dimethylamino)methyl)ethylene thiocyanate oxalate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, where its unique chemical properties can be leveraged to enhance the efficacy and targeting of therapeutic agents. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((Dimethylamino)methyl)ethylene thiocyanate oxalate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts bacterial cell membranes by interacting with membrane lipids, leading to cell lysis and death. In drug delivery systems, the compound can form stable complexes with therapeutic agents, facilitating their transport and release at the target site.
Comparison with Similar Compounds
((Dimethylamino)methyl)ethylene thiocyanate oxalate can be compared with other similar compounds such as dimethylaminoethyl thiocyanate and ethylene thiocyanate oxalate. While these compounds share some structural similarities, this compound is unique in its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
28614-78-0 |
|---|---|
Molecular Formula |
C9H13N3O4S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
[1-(dimethylamino)-3-thiocyanatopropan-2-yl] thiocyanate;oxalic acid |
InChI |
InChI=1S/C7H11N3S2.C2H2O4/c1-10(2)3-7(12-6-9)4-11-5-8;3-1(4)2(5)6/h7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
CYAKMQRSWACHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CSC#N)SC#N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



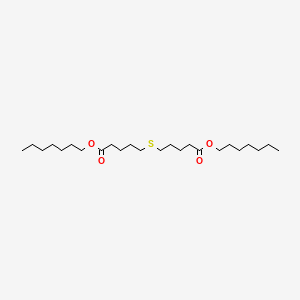
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
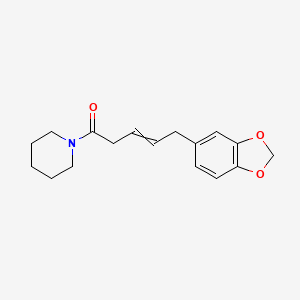
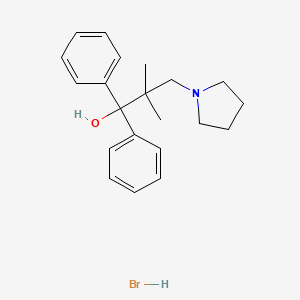
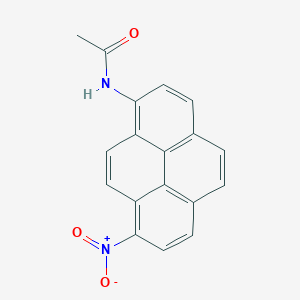
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
